DNA43 protein

DNA replication yeast genetics chromosome mapping

DNA43 protein, also catalogued under CAS 147337-70-0, is synonymous with minichromosome maintenance protein 10 (MCM10), a conserved non-enzymatic scaffold that drives the initiation and elongation phases of eukaryotic DNA replication. In Saccharomyces cerevisiae, DNA43 maps to chromosome IX (32 cM distal from his5) and encodes a 59.6 kDa protein essential for loading the MCM2‑7 replicative helicase and recruiting DNA polymerase α to origins.

Molecular Formula C6H14N2O2
Molecular Weight 0
CAS No. 147337-70-0
Cat. No. B1176184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA43 protein
CAS147337-70-0
SynonymsDNA43 protein
Molecular FormulaC6H14N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA43 Protein (MCM10) Procurement Guide – Essential Eukaryotic DNA Replication Initiation Factor


DNA43 protein, also catalogued under CAS 147337-70-0, is synonymous with minichromosome maintenance protein 10 (MCM10), a conserved non-enzymatic scaffold that drives the initiation and elongation phases of eukaryotic DNA replication. In Saccharomyces cerevisiae, DNA43 maps to chromosome IX (32 cM distal from his5) and encodes a 59.6 kDa protein essential for loading the MCM2‑7 replicative helicase and recruiting DNA polymerase α to origins . The human ortholog (MCM10, 98.2 kDa) retains identical core functions and clinical relevance as a cell-cycle‑regulated replication factor . Its unique action, distinct from the MCM2‑7 hexameric helicase, makes DNA43/MCM10 a focused target in replication biology, oncology, and inhibitor screening.

Scaffold Function Non-enzymatic replication initiator that couples origin activation to DNA polymerase α recruitment
MCM Distinction Structurally distinct from MCM2-7 helicase; no sequence homology, unique scaffold activity
Research Context Suitable for replication biology, oncology research, and inhibitor screening studies

Why DNA43 Protein Cannot Be Replaced by Generic MCM Family Analogs


DNA43 (MCM10) is structurally and mechanistically distinct from the MCM2‑7 helicase components with which it is often co‑classified. It shares no sequence homology with the MCM2‑7 family and functions as a dynamic scaffold that simultaneously binds ssDNA, dsDNA, polymerase α, and the CMG helicase . Unlike the heterohexameric MCM2‑7 complex, which acts as the core helicase motor, DNA43 orchestrates origin activation and couples DNA unwinding to leading‑strand synthesis. Its depletion causes replication fork pausing through origins and catastrophic genomic instability , phenotypes not recapitulated by the loss of individual MCM2‑7 subunits. Therefore, substituting DNA43 with generic MCM proteins or their expression constructs cannot reproduce its replication‑initiation‑specific scaffold function, making genuine DNA43/MCM10 material mandatory for accurate mechanistic and pharmacological studies.

  • MCM2-7 helicase subunits share no sequence homology with MCM10 and cannot replace its scaffold function in origin activation.
  • MCM10 depletion causes origin-specific replication fork pausing; this phenotype is not recapitulated by loss of individual MCM2-7 components.
  • Generic MCM family expression constructs may not reproduce DNA43/MCM10-specific mechanistic or pharmacological readouts.

Quantitative Differentiation Evidence for DNA43/MCM10 Protein Procurement Decisions


DNA43 Encodes a 59.6 kDa Protein Mapped to Chromosome IX, Distinct from the Co‑Identified DNA52 Gene Product

A direct, pairwise comparison of the two DNA synthesis genes co‑discovered from the same temperature‑sensitive mutant screen. DNA sequence analysis demonstrates that DNA43 encodes a 59.6 kDa protein and localizes to chromosome IX (32 cM distal from his5), whereas DNA52 encodes an 80.6 kDa protein on chromosome IV (0.9 cM from cdc34) . Both genes are essential for viability, yet their molecular weight and genomic context differ, which eliminates cross‑reactivity in genetic manipulation experiments .

Molecular Identity
Head-to-head
59.6 kDa Chr IX (32 cM) vs 80.6 kDa Chr IV (0.9 cM)
Distinguishes DNA43 from co-discovered DNA52 for genetic manipulation reagent design
26% smaller mass; different chromosome prevents cross-targeting
DNA replication yeast genetics chromosome mapping

Functional Cross‑Species Complementation: S. pombe cdc23 Rescues S. cerevisiae dna43-1 at 37°C

The fission yeast cdc23 gene, which encodes a 67 kDa protein sharing 22% overall identity with S. cerevisiae DNA43, fully suppresses the temperature‑sensitive lethality of the dna43-1 allele when expressed from a plasmid . Without the plasmid, dna43-1 cells arrest at 37°C with unreplicated DNA and large buds . This functional rescue demonstrates that DNA43’s essential role is conserved across the Schizosaccharomyces and Saccharomyces lineages, but the low sequence identity indicates that simple homology‑based reagents (e.g., degenerate PCR primers) cannot efficiently substitute for dedicated DNA43 constructs.

Functional Conservation
Cross-study comparable
cdc23 (22% identity) rescues dna43-1 lethality at 37°C
Supports DNA43 as a conserved, non-redundant replication target across yeast species
Low sequence identity means cdc23 constructs cannot replace native DNA43 for interaction studies
cross-species complementation functional ortholog DNA replication initiation

MCM10 Shows 22.9‑Fold Tumor Overexpression, Surpassing MCM2‑7 Family Members

Quantitative RT‑PCR profiling of 60 primary cervical cancer specimens revealed that MCM10 exhibits an average fold change of 22.9 (±17.33) relative to normal cervix, which is 3.5‑ to 20‑fold higher than the concurrent measurements for other MCM family members: MCM2 (6.56 ±3.6), MCM4 (2.08 ±1.6), MCM5 (3.4), MCM6 (3.4), and MCM7 (1.15 ±0.68) . MCM10’s mean expression also escalates with progressing tumor stage , confirming its independent prognostic sensitivity over the MCM2‑7 core.

Tumor Overexpression
Cross-study comparable
22.9-fold
Reported higher overexpression vs. normal tissue may support exploratory biomarker research
MCM2-7 family range: 1.15–6.56-fold; cervical cancer cohort
cancer biomarker MCM10 overexpression cervical cancer

Suramin Analogue NF157 Inhibits Mcm10 with 170 nM Affinity and 11‑Fold Selectivity Over Human RPA

In a fluorescence polarization high‑throughput screen followed by surface plasmon resonance validation, the suramin analogue NF157 bound the human Mcm10 internal domain (hMcm10‑ID) with a Ki of 170 ± 20 nM (FP) and a KD of 460 ± 50 nM (SPR), and inhibited colon cancer cell growth with an IC50 of 38 µM . When tested against human RPA70AB, the same compound displayed a Ki of 1.9 µM, yielding an 11‑fold selectivity window for Mcm10 over RPA . This places NF157 among the first reported Mcm10‑selective inhibitors, contrasting with pan‑DNA‑binding agents that exhibit single‑ to low‑micromolar affinity for multiple targets.

Inhibitor Selectivity
Head-to-head
NF157 Ki: 170 nM (Mcm10) vs 1.9 µM (RPA)
11-fold selectivity may support development of Mcm10-specific tool compounds
FP/SPR validation; cellular IC50 38 µM in colon cancer cells
Mcm10 inhibitor fluorescence polarization drug selectivity

Mcm10‑1 Lesion Causes Unique Replication Fork Pausing Through Origins, Absent in MCM2‑7 Core Mutants

Two‑dimensional DNA gel electrophoresis of mcm10‑1 cells at the non‑permissive temperature revealed a marked reduction in initiation at chromosomal origins ORI1 and ORI121, accompanied by replication fork pausing within the same origin loci . This dual initiation‑plus‑elongation defect is not observed in classic mcm2‑7 alleles, which predominantly exhibit minichromosome maintenance (Mcm‑) plasmid‑loss phenotypes without fork pausing at origins . The data define a Mcm10‑specific activity that links origin firing to processive elongation, a function that cannot be resolved by the MCM2‑7 helicase alone.

Fork Pausing Phenotype
Class-level inference
>75% reduction in origin initiation with fork pausing at ORI1/ORI121
Unique mcm10-1 phenotype not observed with MCM2-7 mutant alleles
2D DNA gel electrophoresis at restrictive temperature
replication fork dynamics origin firing defect MCM10‑specific phenotype

High‑Value Application Scenarios for DNA43/MCM10 Protein Procurement


Replication Initiation & Fork Dynamics Mechanistic Studies

The mcm10‑1 allele exhibits a unique reduction in origin firing that is coupled with replication fork pausing through ORI1 and ORI121 , making DNA43/MCM10 indispensable for laboratories using 2D‑gel or single‑molecule approaches to study origin activation and fork stability. Unlike MCM2‑7 subunit depletions, DNA43 inactivation simultaneously compromises initiation and elongation, providing a singular genetic tool to dissect how origin‑bound CMG complexes transition to processive replication forks.

Cancer Biomarker Discovery & Diagnostic Kit Development

With a 22.9‑fold tumor overexpression signal that surpasses MCM2‑7 family members by a factor of 3.5‑20 , MCM10 provides the widest detection window for cervical, breast, and esophageal squamous cell carcinoma screening. Companies developing immunoassay‑ or RT‑PCR‑based diagnostic panels can leverage MCM10’s superior dynamic range to improve early‑stage sensitivity and reduce false‑negative rates in liquid biopsy workflows.

Mcm10‑Targeted Anti‑Cancer Drug Discovery

The identification of suramin analogue NF157 as a selective Mcm10 inhibitor (FP Ki 170 nM, SPR KD 460 nM) with 11‑fold selectivity over the abundant ssDNA‑binding protein RPA establishes a chemical biology template for developing replication‑origin‑specific therapeutics. Drug discovery groups require recombinantly expressed, functionally validated DNA43/MCM10 protein to conduct fluorescence polarization or SPR counter‑screens, ensuring that hit‑to‑lead chemistry maintains target selectivity over off‑target ssDNA‑binding proteins.

Yeast Genetic Interaction and Synthetic Lethality Screens

DNA43 maps to chromosome IX (32 cM distal from his5), distinct from the loci of other essential replication genes such as DNA52 (chromosome IV) , enabling precise genetic introgression without neighboring‑gene disruption. This facilitates synthetic‑lethality screening pipelines in S. cerevisiae, where DNA43 mutant strains serve as a validated sensitized background for identifying novel replication‑stress‑response genes and testing small‑molecule rescue agents.

Application
Selection Property
Validation Focus
Replication initiation & fork stability studies
Scaffold-specific origin activation distinct from MCM2-7 helicase
Origin firing and fork pausing assays (2D gel, single-molecule)
Exploratory cancer biomarker research
Reported higher tumor overexpression versus MCM2-7 family
Transcript level validation in target cancer cohorts
Mcm10-targeted inhibitor screening
Ligand selectivity window over off-target ssDNA-binding proteins
Orthogonal binding assays (FP/SPR) and selectivity profiling
Yeast genetic interaction & synthetic lethality screens
Defined chromosomal locus (Chr IX) distinct from DNA52
Strain construction and genetic introgression fidelity
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